Cas no 2385576-85-0 ((5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester)

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
-
- MDL: MFCD32710376
- Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,1-3H3,(H,10,11,12)
- InChI Key: XLMQXUUACLFRPK-UHFFFAOYSA-N
- SMILES: S1N=C(NC(=O)OC(C)(C)C)C=C1Br
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972084-500mg |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 500mg |
$1095 | 2024-07-28 | |
eNovation Chemicals LLC | D972084-100mg |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 100mg |
$555 | 2025-02-20 | |
eNovation Chemicals LLC | D972084-500mg |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 500mg |
$1095 | 2025-02-27 | |
eNovation Chemicals LLC | D972084-1g |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 1g |
$1765 | 2025-02-27 | |
eNovation Chemicals LLC | D972084-50mg |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 50mg |
$340 | 2025-02-27 | |
eNovation Chemicals LLC | D972084-5g |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 5g |
$6585 | 2025-02-27 | |
eNovation Chemicals LLC | D972084-250mg |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 250mg |
$780 | 2024-07-28 | |
eNovation Chemicals LLC | D972084-100mg |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 100mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | D972084-1g |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | D972084-5g |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester |
2385576-85-0 | 95% | 5g |
$6585 | 2025-02-20 |
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Related Literature
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Chandra S. Azad,Anil K. Saxena Org. Chem. Front., 2015,2, 665-669
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Introduction to (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (CAS No. 2385576-85-0)
(5-Bromo-isothiazol-3-yl-carbamic acid tert-butyl ester) is a significant compound in the realm of chemical biology and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2385576-85-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and biologically active molecules.
The structural framework of (5-Bromo-isothiazol-3-yl-carbamic acid tert-butyl ester) incorporates a brominated isothiazole core, which is a well-documented scaffold in medicinal chemistry. The presence of a bromine atom at the 5-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This feature allows for further functionalization, enabling the design of more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in isothiazole derivatives due to their diverse pharmacological properties. These compounds have been explored for their potential roles in inhibiting various enzymatic pathways and interacting with biological targets. Specifically, the brominated isothiazole moiety has been linked to activities such as anti-inflammatory, antimicrobial, and anticancer effects. This has spurred extensive research into optimizing synthetic routes and exploring new derivatives of this class.
One of the most compelling aspects of (5-Bromo-isothiazol-3-yl-carbamic acid tert-butyl ester) is its utility as a building block in drug discovery. The tert-butyl ester group provides a handle for further chemical transformations, such as hydrolysis to yield the corresponding carboxylic acid or activation for nucleophilic substitution reactions. These transformations are crucial for generating analogs with enhanced potency or selectivity.
The compound's relevance is further underscored by its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, inhibitors can modulate signaling pathways and restore normal cellular function. The brominated isothiazole core has been shown to interact effectively with kinase active sites, making it an attractive scaffold for inhibitor design.
Recent advances in computational chemistry have also contributed to the exploration of (5-Bromo-isothiazol-3-yl-carbamic acid tert-butyl ester). Molecular modeling studies have helped elucidate its binding interactions with biological targets, providing insights into how structural modifications can improve binding affinity. These computational approaches are often combined with experimental validation, leading to more efficient drug discovery pipelines.
The synthesis of (5-Bromo-isothiazol-3-yl-carbamic acid tert-butyl ester) involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include bromination of an appropriate precursor followed by carbamate formation. The use of high-purity reagents and optimized reaction conditions is essential to ensure high yields and minimal side products.
In conclusion, (5-Bromo-isothiazol-3-yl-carbamic acid tert-butyl ester) represents a promising compound in pharmaceutical research due to its versatile structural features and potential biological activities. Its role as a key intermediate in drug development underscores its importance in advancing therapeutic strategies against various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
2385576-85-0 ((5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester) Related Products
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)




